4-{[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether
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Overview
Description
4-{[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine structure, followed by the introduction of the furylmethyl and diphenyl groups. The final step involves the etherification of the phenyl group with the methoxy substituent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It may find use in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives, as well as compounds with similar aromatic and heterocyclic structures, such as:
- 2,4-Difluorophenyl isocyanate
- Ethyl acetoacetate
Uniqueness
What sets 4-{[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C32H25N5O3 |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
10-(furan-2-ylmethyl)-4-[(4-methoxyphenoxy)methyl]-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C32H25N5O3/c1-38-24-14-16-25(17-15-24)40-20-27-34-32-29-28(22-9-4-2-5-10-22)30(23-11-6-3-7-12-23)36(19-26-13-8-18-39-26)31(29)33-21-37(32)35-27/h2-18,21H,19-20H2,1H3 |
InChI Key |
MXHDSFMMXXPHRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NN3C=NC4=C(C3=N2)C(=C(N4CC5=CC=CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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